endo-BCN-PEG3-Säure
Übersicht
Beschreibung
endo-BCN-PEG3-acid is a polyethylene glycol-based linker used in click chemistry. It consists of a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. The BCN group is highly reactive and can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Wissenschaftliche Forschungsanwendungen
endo-BCN-PEG3-acid is widely used in scientific research due to its versatility and efficiency in click chemistry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in the development of drug delivery systems and targeted therapies.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
Target of Action
The primary targets of endo-BCN-PEG3-acid are azide-tagged biomolecules and primary amine groups . The compound interacts with these targets through a process known as click chemistry .
Mode of Action
The endo-BCN-PEG3-acid compound consists of a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Pharmacokinetics
The compound contains a hydrophilic polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of endo-BCN-PEG3-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer suggests that it may be more effective in aqueous environments .
Biochemische Analyse
Biochemical Properties
endo-BCN-PEG3-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with primary amine groups and azide-tagged biomolecules . The nature of these interactions involves the formation of a stable amide bond with primary amine groups and a reaction with azide-tagged biomolecules .
Cellular Effects
The effects of endo-BCN-PEG3-acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of PROTAC molecules, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
endo-BCN-PEG3-acid exerts its effects at the molecular level through its interactions with primary amine groups and azide-tagged biomolecules . These interactions lead to the formation of PROTAC molecules, which can selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
It is known that the compound can interact with primary amine groups and azide-tagged biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the polyethylene glycol (PEG) spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of endo-BCN-PEG3-acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the precise connection of target molecules in complex biological environments .
Common Reagents and Conditions
Reagents: Azide-tagged biomolecules, EDC, HATU
Conditions: Mild, room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are stable amide bonds and cycloaddition products, which are used in various applications such as bioconjugation and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
endo-BCN-PEG4-acid: Contains an additional PEG unit, providing increased solubility and flexibility.
exo-BCN-PEG3-acid: Similar structure but with different stereochemistry, affecting its reactivity and selectivity.
BCN-PEG3-Biotin: Includes a biotin moiety for applications in biotin-streptavidin systems.
Uniqueness
endo-BCN-PEG3-acid is unique due to its optimal balance of reactivity, stability, and biocompatibility. Its PEG spacer enhances solubility in aqueous media, making it suitable for a wide range of applications in both research and industry .
Biologische Aktivität
endo-BCN-PEG3-acid is a bioorthogonal compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features facilitate selective protein degradation through the ubiquitin-proteasome pathway, making it a valuable tool in targeted protein degradation strategies. This article delves into the biological activity of endo-BCN-PEG3-acid, highlighting its mechanisms, applications, and relevant research findings.
Structural Characteristics
endo-BCN-PEG3-acid comprises a bicyclo[6.1.0]non-4-yne (BCN) moiety linked to a polyethylene glycol (PEG) chain. The PEG segment enhances solubility and biocompatibility, while the BCN unit enables rapid and selective reactions with tetrazines, facilitating efficient conjugation processes.
The biological activity of endo-BCN-PEG3-acid is primarily attributed to its role in bioorthogonal chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for the selective labeling of biomolecules without interference from native functional groups, thus enabling precise modifications in complex biological systems.
- Bioorthogonal Reactions : The endo-BCN moiety reacts with tetrazine derivatives to form stable cycloadducts. This reaction is characterized by its rapid kinetics and high specificity, making it suitable for in vivo applications .
- Application in PROTACs : As a linker in PROTACs, endo-BCN-PEG3-acid connects a ligand that recruits an E3 ubiquitin ligase to a target protein, facilitating targeted degradation. This mechanism has significant implications for cancer therapy and other diseases where specific protein levels need to be controlled .
Kinetics of Reaction
A study demonstrated that endo-BCN-functionalized proteins underwent nearly quantitative conversion to cycloadducts when reacted with tetrazine derivatives. The reaction exhibited second-order rate constants ranging from 50 to 70 ms, indicating its efficiency for protein labeling .
Immunogenicity Studies
Research has indicated that PEG-based compounds like endo-BCN-PEG3-acid may elicit immune responses due to the formation of anti-PEG antibodies. These findings are crucial for assessing the safety and efficacy of PEGylated therapeutics in clinical settings .
Comparative Analysis of Linkers
Table 1 summarizes the comparative properties of various bioorthogonal linkers, including endo-BCN-PEG3-acid:
Linker Type | Reaction Type | Reaction Rate (Ms) | Applications |
---|---|---|---|
endo-BCN-PEG3-acid | SPAAC | 50 - 70 | PROTACs, targeted drug delivery |
DIBAC-OH | SPAAC | <0.07 | Limited use due to low reactivity |
TCO-OH | Strain-Promoted | Variable | Broad applications |
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-82-1 | |
Record name | endo-BCN-PEG3-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.